molecular formula C12H26N2O4 B13840698 2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol CAS No. 14258-43-6

2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B13840698
CAS No.: 14258-43-6
M. Wt: 262.35 g/mol
InChI Key: XDPJQAWSYBMPOJ-UHFFFAOYSA-N
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Description

2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound with the molecular formula C10H22N2O4. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of ethanolamine with ethylene glycol in the presence of a base catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and ring formation, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets and pathways. The piperazine ring can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol is unique due to its combination of a piperazine ring and multiple ethoxy groups. This structure imparts specific chemical and biological properties, making it valuable in various applications .

Properties

CAS No.

14258-43-6

Molecular Formula

C12H26N2O4

Molecular Weight

262.35 g/mol

IUPAC Name

2-[2-[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol

InChI

InChI=1S/C12H26N2O4/c15-7-11-17-9-5-13-1-2-14(4-3-13)6-10-18-12-8-16/h15-16H,1-12H2

InChI Key

XDPJQAWSYBMPOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOCCO)CCOCCO

Related CAS

41347-64-2
71550-08-8

Origin of Product

United States

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